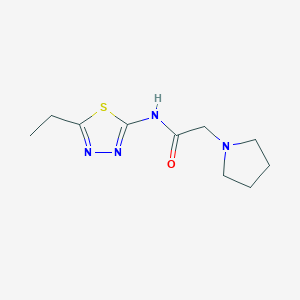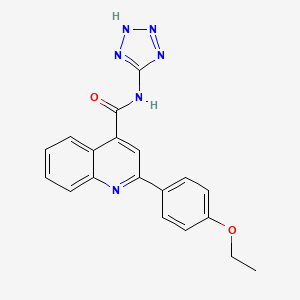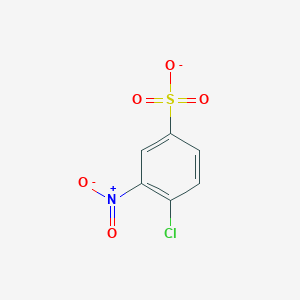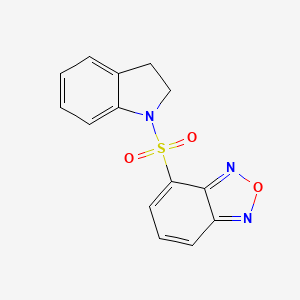![molecular formula C21H22BrN7O B11117916 N-(3-bromophenyl)-4-(morpholin-4-yl)-6-[(2Z)-2-(1-phenylethylidene)hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B11117916.png)
N-(3-bromophenyl)-4-(morpholin-4-yl)-6-[(2Z)-2-(1-phenylethylidene)hydrazinyl]-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-PHENYL-1-ETHANONE 1-[4-(3-BROMOANILINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phenyl group, a bromoanilino group, a morpholino group, and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-PHENYL-1-ETHANONE 1-[4-(3-BROMOANILINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the phenyl ethanone derivative: This can be achieved through Friedel-Crafts acylation of benzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the bromoanilino group: This step involves the bromination of aniline followed by coupling with the phenyl ethanone derivative.
Formation of the triazine ring: This can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the morpholino group: This step involves the substitution reaction where the morpholino group is introduced to the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-PHENYL-1-ETHANONE 1-[4-(3-BROMOANILINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]HYDRAZONE undergoes various types of chemical reactions, including:
Oxidation: The phenyl ethanone moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can undergo reduction reactions, particularly at the ketone and triazine functionalities.
Substitution: The bromoanilino and morpholino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenyl ethanone moiety typically yields benzoic acid derivatives.
Scientific Research Applications
1-PHENYL-1-ETHANONE 1-[4-(3-BROMOANILINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]HYDRAZONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-PHENYL-1-ETHANONE 1-[4-(3-BROMOANILINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]HYDRAZONE involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes or receptors, thereby modulating their activity. The triazine ring and morpholino group play crucial roles in these interactions, often involving hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-bromoethanone: Similar in structure but lacks the triazine and morpholino groups.
Acetophenone, 2-bromo-: Another related compound with a simpler structure.
1-(4-Bromophenyl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone: Shares the bromoanilino and phenyl ethanone moieties but differs in the triazine ring.
Uniqueness
1-PHENYL-1-ETHANONE 1-[4-(3-BROMOANILINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]HYDRAZONE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the triazine ring and morpholino group distinguishes it from other similar compounds, providing unique opportunities for research and application.
Properties
Molecular Formula |
C21H22BrN7O |
|---|---|
Molecular Weight |
468.3 g/mol |
IUPAC Name |
4-N-(3-bromophenyl)-6-morpholin-4-yl-2-N-[(Z)-1-phenylethylideneamino]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C21H22BrN7O/c1-15(16-6-3-2-4-7-16)27-28-20-24-19(23-18-9-5-8-17(22)14-18)25-21(26-20)29-10-12-30-13-11-29/h2-9,14H,10-13H2,1H3,(H2,23,24,25,26,28)/b27-15- |
InChI Key |
ZZIVMMQLWZAZDE-DICXZTSXSA-N |
Isomeric SMILES |
C/C(=N/NC1=NC(=NC(=N1)NC2=CC(=CC=C2)Br)N3CCOCC3)/C4=CC=CC=C4 |
Canonical SMILES |
CC(=NNC1=NC(=NC(=N1)NC2=CC(=CC=C2)Br)N3CCOCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Fluorophenyl)-1-[4-(furan-2-ylcarbonyl)piperazin-1-yl]ethanone](/img/structure/B11117837.png)

![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B11117840.png)
methanone](/img/structure/B11117847.png)

![2-bromo-N-{2-[(2Z)-2-(3-methylbutan-2-ylidene)hydrazinyl]-2-oxoethyl}benzamide (non-preferred name)](/img/structure/B11117857.png)
![{[(Adamantane-1-carbonyl)-amino]-methylsulfanyl}-acetic acid](/img/structure/B11117859.png)



![(5-Methyl-1,2-oxazol-3-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B11117880.png)

![(1S,2S,3aR)-2-(3,4-dimethoxyphenyl)-1-(phenylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11117892.png)
![[6-Chloro-2-(pyridin-4-yl)quinolin-4-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B11117904.png)
